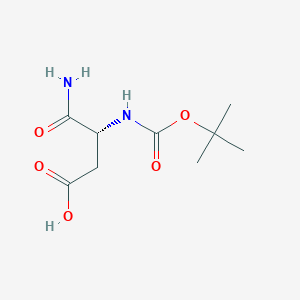

Boc-D-asp-NH2

Vue d'ensemble

Description

Boc-D-aspartic acid α-amide, commonly referred to as Boc-D-asp-NH2, is a derivative of aspartic acid. It is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group attached to the amino group and an amide group at the carboxyl terminus. This compound is widely used in peptide synthesis and serves as a building block in the preparation of various peptides and proteins.

Applications De Recherche Scientifique

Boc-D-aspartic acid α-amide is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Peptide Synthesis: It serves as a building block in the synthesis of peptides and proteins.

Drug Development: It is used in the development of peptide-based drugs and therapeutic agents.

Biological Studies: It is employed in studies involving protein-protein interactions and enzyme-substrate interactions.

Industrial Applications: It is used in the production of biologically active peptides for various industrial applications

Mécanisme D'action

Target of Action

Boc-D-asp-NH2 is a derivative of aspartic acid . Aspartic acid is an amino acid that plays a crucial role in the synthesis of proteins. The primary targets of this compound are therefore likely to be the proteins or enzymes that interact with aspartic acid during protein synthesis .

Mode of Action

The Boc (tert-butyl carbamate) group in this compound is a protective group used in peptide synthesis . It protects the amino function during the synthesis process. The Boc group can be cleaved by mild acidolysis, leaving the aspartic acid residue intact . This allows for the selective synthesis of complex proteins without unwanted side reactions .

Biochemical Pathways

As a derivative of aspartic acid, this compound is involved in the same biochemical pathways as aspartic acid. These include the citric acid cycle and the urea cycle, both of which are essential for energy production and nitrogen metabolism, respectively .

Result of Action

The result of this compound’s action would be the successful synthesis of a protein with the correct sequence of amino acids. By protecting the amino function of aspartic acid during synthesis, this compound ensures that the aspartic acid residue is incorporated at the correct position in the protein .

Action Environment

The action of this compound is influenced by the conditions of the reaction environment. For example, the presence of a mild acid is necessary for the cleavage of the Boc group . Additionally, the temperature, pH, and solvent used in the reaction can also affect the efficiency and selectivity of the reaction .

Analyse Biochimique

Biochemical Properties

Boc-D-asp-NH2 interacts with various enzymes, proteins, and other biomolecules. It is known to influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are significant. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of this compound involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The Boc group is stable towards most nucleophiles and bases .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can have effects on metabolic flux or metabolite levels

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Boc-D-aspartic acid α-amide typically involves the protection of the amino group of D-aspartic acid with a tert-butyloxycarbonyl group. The reaction is carried out using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction conditions are generally mild, and the reaction is performed at room temperature. The resulting Boc-D-aspartic acid is then converted to its α-amide form by reacting with ammonia or an amine under appropriate conditions .

Industrial Production Methods

Industrial production of Boc-D-aspartic acid α-amide follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .

Analyse Des Réactions Chimiques

Types of Reactions

Boc-D-aspartic acid α-amide undergoes various chemical reactions, including:

Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.

Amidation Reactions: The amide group can participate in further amidation reactions to form more complex peptides.

Substitution Reactions: The compound can undergo nucleophilic substitution reactions at the carboxyl group

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid, hydrochloric acid.

Amidation: Ammonia, primary amines.

Substitution: Nucleophiles such as amines, alcohols

Major Products Formed

Deprotection: Free D-aspartic acid.

Amidation: Peptides with extended chains.

Substitution: Substituted aspartic acid derivatives

Comparaison Avec Des Composés Similaires

Boc-D-aspartic acid α-amide can be compared with other Boc-protected amino acids such as Boc-L-aspartic acid α-amide, Boc-L-glutamic acid α-amide, and Boc-L-lysine α-amide. The uniqueness of Boc-D-aspartic acid α-amide lies in its specific stereochemistry (D-configuration) and its application in the synthesis of peptides with specific biological activities .

Similar Compounds

- Boc-L-aspartic acid α-amide

- Boc-L-glutamic acid α-amide

- Boc-L-lysine α-amide

Activité Biologique

Boc-D-asp-NH2, or N-Boc-D-aspartic acid amide, is a derivative of aspartic acid that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom of the aspartic acid, which enhances its stability and solubility. The empirical formula for this compound is C9H16N2O5, with a molecular weight of approximately 232.23 g/mol .

This compound exhibits biological activity primarily through its interactions with various receptors in the central nervous system. Studies have indicated that it can act as an agonist for opioid receptors, particularly in the context of pain modulation. The compound's structure allows it to mimic natural peptides that bind to these receptors, facilitating analgesic effects.

Pharmacological Studies

Recent research has focused on the synthesis and biological evaluation of this compound and its analogs. For instance, a study examined its efficacy in stimulating calcium release in cells expressing kappa-opioid receptors (KOP), demonstrating significant potency and efficacy compared to other compounds .

Table 1: Comparative Biological Activity of this compound and Analog Compounds

| Compound | Receptor Type | pEC50 | Efficacy (α) | Remarks |

|---|---|---|---|---|

| This compound | KOP | 7.87 | 0.80 | High potency in calcium mobilization |

| RP-170 | MOP/KOP | 8.00 | 0.85 | Mixed agonist with higher efficacy |

| Ac-RYYRIK-NH2 | NOP | 7.12 | 0.69 | Lower potency than this compound |

Case Studies

- Pain Management : In vivo studies demonstrated that this compound produced a dose-dependent antinociceptive effect when administered intrathecally (i.t.). This effect was antagonized by naloxone, confirming the involvement of classical opioid receptors in mediating pain relief .

- Neuropharmacology : A systematic investigation into cyclic opioid peptide analogs revealed that compounds similar to this compound could effectively modulate receptor binding dynamics, suggesting potential therapeutic applications in neurodegenerative diseases .

- Chimeric Peptides : Research on chimeric peptides incorporating this compound fragments showed enhanced receptor selectivity and activity, indicating that modifications to the structure could lead to novel therapeutic agents targeting multiple receptor types simultaneously .

Propriétés

IUPAC Name |

(3R)-4-amino-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O5/c1-9(2,3)16-8(15)11-5(7(10)14)4-6(12)13/h5H,4H2,1-3H3,(H2,10,14)(H,11,15)(H,12,13)/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKCARTLEXJLJBZ-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC(=O)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40426765 | |

| Record name | Boc-D-aspartic acid alpha-amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

200282-47-9 | |

| Record name | Boc-D-aspartic acid alpha-amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.